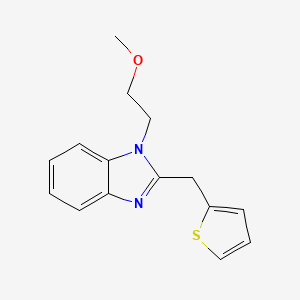![molecular formula C13H24NO3+ B11118404 4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium](/img/structure/B11118404.png)
4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Dioxaspiro[44]non-2-ylmethyl)-4-methylmorpholin-4-ium is a chemical compound known for its unique spiro structure, which includes a morpholine ring and a dioxaspiro nonane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium typically involves the reaction of morpholine derivatives with spiroketal intermediates. One common method includes the condensation of morpholine with 1,4-dioxaspiro[4.4]nonane under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the spiroketal oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the spiroketal moiety.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The morpholine ring can interact with hydrogen bond donors or acceptors, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Shares the spiroketal structure but lacks the morpholine ring.
4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)morpholine: Similar structure with a different spiroketal ring size.
N-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine: Contains a similar spiroketal moiety but different amine groups
Uniqueness
4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium is unique due to its combination of a spiroketal structure with a morpholine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C13H24NO3+ |
|---|---|
Molecular Weight |
242.33 g/mol |
IUPAC Name |
4-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C13H24NO3/c1-14(6-8-15-9-7-14)10-12-11-16-13(17-12)4-2-3-5-13/h12H,2-11H2,1H3/q+1 |
InChI Key |
VPXQDJZXBXRASW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCOCC1)CC2COC3(O2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B11118325.png)
![2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide](/img/structure/B11118332.png)
![2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide](/img/structure/B11118338.png)
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11118339.png)
![N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11118349.png)
![Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate](/img/structure/B11118355.png)
![(2E,5Z)-5-(3-bromobenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11118356.png)

![Methyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11118372.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11118374.png)

![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11118378.png)
![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118390.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea](/img/structure/B11118394.png)
